1,2-Dibromo-1-chloropropane
Description
Historical Trajectory of Research and Scientific Development
The scientific inquiry into 1,2-Dibromo-1-chloropropane, a halogenated hydrocarbon, is closely linked to the broader history of the development and use of synthetic chemical compounds in the 20th century. While the exact date of its initial synthesis is not prominently documented in readily available literature, its emergence is situated within the mid-20th century's expansion of the chemical industry. Research and development during this period were often driven by the search for new chemical agents with practical applications.
The compound, with the chemical formula C₃H₅Br₂Cl, gained prominence primarily for its use as a soil fumigant and nematocide. wikipedia.org Its commercial production and application in agriculture marked a significant phase in its historical trajectory. The effectiveness of this chemical in controlling nematodes, which are pests that can significantly damage crop roots, led to its widespread use on over 40 different crops in the United States until 1977. wikipedia.org This period saw a considerable amount of research focused on its efficacy, application methods, and economic benefits, such as boosting harvest weights. wikipedia.orgopenurologyandnephrologyjournal.com
The mid-to-late 1970s marked a pivotal turning point in the research history of this compound. Reports began to emerge from laboratory studies and observations of workplace exposures that pointed towards its potential toxicity. openurologyandnephrologyjournal.com This led to a significant shift in the focus of scientific investigation. Research efforts began to concentrate on the compound's metabolic pathways, toxicological effects, and its impact on biological systems. openurologyandnephrologyjournal.comoup.com
A substantial body of research from this era and subsequent years was dedicated to understanding its carcinogenic and reproductive effects. nih.govresearchgate.netresearchgate.net Animal bioassays became a critical tool in this investigation, with studies conducted on various species to determine the extent of its toxicity. researchgate.netresearchgate.net The findings from these studies were instrumental in shaping the regulatory landscape surrounding the chemical.
By the late 1970s and into the 1980s, regulatory actions, including bans on most of its agricultural uses in the United States, were implemented. wikipedia.orgopenurologyandnephrologyjournal.com This led to a decline in its production and commercial use. iarc.fr However, research did not cease. Instead, it evolved to address the environmental persistence of the compound and its presence as a contaminant in soil and groundwater. iarc.frresearchgate.net This phase of research focused on developing analytical methods for its detection in environmental samples and understanding its fate and transport in the environment. nemi.govkeikaventures.comusgs.gov
The following table provides a summary of key physical and chemical properties of this compound that have been central to its scientific study.
| Property | Value |
| Molecular Formula | C₃H₅Br₂Cl |
| Molar Mass | 236.33 g/mol |
| Appearance | Dense colorless liquid |
| Density | 2.081 g/mL at 25 °C |
| Boiling Point | 195.5 °C (383.9 °F; 468.6 K) |
| Melting Point | 6.1 °C (43.0 °F; 279.2 K) |
| Solubility in water | 0.1% |
| CAS Number | 96-12-8 |
Data sourced from PubChem and other chemical databases. wikipedia.orgnih.govsigmaaldrich.com
Evolution of Scientific Understanding and Research Paradigms
The evolution of scientific understanding regarding this compound reflects a broader shift in toxicological and environmental science paradigms. Initial research was largely driven by an application-oriented paradigm, focusing on its efficacy as a pesticide. The primary goal was to enhance agricultural productivity, and the scientific questions of the time revolved around optimizing its use for pest control.
The late 1970s witnessed a paradigm shift towards a hazard-identification and risk-assessment model. This was prompted by growing evidence of its adverse health effects. openurologyandnephrologyjournal.com The scientific community began to investigate the mechanisms of its toxicity, moving beyond simple efficacy studies. Research started to explore its genotoxicity and mutagenicity, with studies demonstrating its ability to cause DNA damage. oup.comiarc.fr For instance, research showed that its mutagenic metabolites could be formed through oxidation at different carbon positions. oup.com
This period also saw the development and refinement of analytical techniques for detecting and quantifying the compound in various matrices. Gas chromatography (GC) coupled with an electron capture detector (ECD) became a standard method for analyzing its presence in water samples. nemi.govkeikaventures.comusgs.govepa.gov The development of these methods was crucial for monitoring its levels in the environment and in biological samples, providing the data necessary for risk assessment. These analytical methods often involved a microextraction step to concentrate the analyte before injection into the GC system. nemi.govepa.gov
The research paradigm further evolved to encompass environmental fate and transport. Scientists began to study how this compound moves through soil and contaminates groundwater, a significant concern due to its persistence. researchgate.net This research involved complex modeling to predict its distribution and concentration in the environment over time. researchgate.net Studies also investigated its degradation pathways, such as photohydrolysis, to understand how it breaks down in the environment. acs.org
More recent research has delved into the molecular mechanisms of its action, including its interaction with cellular macromolecules like DNA and proteins. sigmaaldrich.com The use of advanced techniques in molecular biology and toxicology has allowed for a more detailed understanding of how it exerts its toxic effects at the cellular and subcellular levels. For example, studies have investigated the formation of glutathione (B108866) conjugates and their role in DNA alkylation. sigmaaldrich.com
The following table summarizes the evolution of research focus on this compound over time.
| Time Period | Primary Research Focus | Key Research Questions |
| Mid-20th Century | Efficacy and Application | How effective is it as a nematocide? What are the optimal application methods for various crops? |
| Late 1970s - 1980s | Toxicology and Hazard Identification | What are its toxicological effects on mammals? Is it a carcinogen? What are the mechanisms of its toxicity? |
| 1980s - 1990s | Environmental Fate and Analytics | How does it persist and move in the environment? How can we accurately detect it in water and soil? |
| Late 1990s - Present | Molecular Mechanisms and Remediation | What are the specific molecular targets of the compound? How does it induce cellular damage? What are potential strategies for remediating contaminated sites? |
This evolution in research paradigms highlights a progression from a focus on utility to a comprehensive understanding of the chemical's risks and its complex interactions with biological and environmental systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-1-chloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2Cl/c1-2(4)3(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWACZKSYLJCQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954314 | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32595-09-8 | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32595-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032595098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-1-chloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Industrial Production Processes
Laboratory-Scale Synthesis Pathways and Chemical Reactions
The principal laboratory-scale synthesis of 1,2-Dibromo-1-chloropropane involves the electrophilic addition of bromine (Br₂) to 1-chloro-1-propene (B106547). This reaction is a classic example of halogenation of an alkene.
The reaction proceeds as follows:
CH₃CH=CHCl + Br₂ → CH₃CHBrCHBrCl
The mechanism for this reaction is understood to proceed through a bromonium ion intermediate. The double bond in 1-chloro-1-propene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This leads to the formation of a cyclic bromonium ion and a bromide ion. The bromide ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite the bromonium ion, leading to the opening of the ring and the formation of the vicinal dihalide, this compound.
The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), to control the reaction rate and prevent side reactions. The reaction is generally performed at or below room temperature to minimize the formation of byproducts.
Key Reaction Parameters:
| Parameter | Condition |
| Reactants | 1-chloro-1-propene, Bromine (Br₂) |
| Solvent | Carbon tetrachloride or Dichloromethane |
| Temperature | 0-25 °C |
| Mechanism | Electrophilic Addition via bromonium ion |
The purification of the final product is typically achieved through distillation, taking advantage of the difference in boiling points between the product and any remaining starting materials or byproducts. The success of the synthesis can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Industrial-Scale Manufacturing Approaches and Process Optimization
While specific industrial-scale manufacturing processes for this compound are not extensively documented in publicly available literature, the production would likely follow the general principles of industrial halogenation of alkenes. These processes are designed for large-scale, continuous or batch production with a focus on efficiency, safety, and cost-effectiveness.
The industrial synthesis would likely still be based on the addition of bromine to 1-chloro-1-propene. However, process optimization would be crucial. This includes:
Catalyst: While the reaction can proceed without a catalyst, certain Lewis acids could potentially be used to enhance the rate of reaction.
Reaction Conditions: Industrial processes would involve precise control over temperature and pressure to maximize yield and minimize energy consumption. The reaction might be carried out in a continuous flow reactor to improve throughput and heat management.
Raw Material Handling: Automated systems for the feeding of liquid bromine and gaseous or liquid 1-chloro-1-propene would be employed to ensure safety and accuracy.
Product Separation and Purification: Large-scale distillation columns would be used for the continuous separation of the product from the solvent and any byproducts.
Byproduct Management: The process would need to account for the handling and potential recycling or disposal of any byproducts in an environmentally responsible manner.
Drawing parallels with the industrial production of other halogenated propanes, such as 1,2-Dibromo-3-chloropropane (B7766517) (DBCP), the process would likely involve reacting the alkene with liquid bromine in a reactor, followed by purification steps. For instance, the production of DBCP has been described to occur by reacting allyl chloride with bromine at temperatures between 5°C and 85°C. A similar temperature range could be explored for the synthesis of this compound.
Potential Industrial Process Parameters:
| Parameter | Potential Condition |
| Reactor Type | Continuous Stirred-Tank Reactor (CSTR) or Plug Flow Reactor (PFR) |
| Temperature Range | 5 - 60 °C |
| Pressure | Atmospheric or slightly elevated |
| Feed Ratio | Stoichiometric or slight excess of the alkene |
| Catalyst | Potentially Lewis acids (e.g., FeCl₃, AlCl₃) |
| Purification | Multi-stage distillation |
Process optimization would focus on maximizing the conversion of 1-chloro-1-propene and the selectivity towards this compound, while minimizing the formation of impurities.
Environmental Occurrence, Distribution, and Persistence
Factors Influencing Environmental Persistence and Mobility
The persistence and movement of DBCP in the environment are governed by a combination of its intrinsic chemical properties and external environmental conditions. Key processes include sorption/desorption dynamics and volatilization.
Sorption, the process of a chemical binding to soil or sediment particles, significantly influences its mobility. DBCP has a low soil sorption coefficient (Koc), indicating weak adsorption to soil and sediment. epa.gov Experimental Koc values have been reported to be around 128 to 149, which classifies DBCP as highly mobile in soil. cdc.gov This weak binding is a primary reason for its strong potential to leach from soil into groundwater. cdc.gov
Factors that can influence sorption include:
Soil Organic Content : Soils with very low organic content exhibit even weaker adsorption, enhancing mobility. epa.govcdc.gov
Soil Moisture : In soils with higher moisture content, DBCP may be more mobile. Conversely, application to dry soils can increase adsorption, which may reduce volatilization losses. tandfonline.comnih.gov
Presence of Roots : The presence of plant roots may reduce DBCP concentrations in the soil, possibly due to increased absorptive sites. flvc.org
Volatilization is a major pathway for the dissipation of DBCP from surface environments. epa.gov The rate of volatilization is influenced by several factors, including the medium (soil or water), temperature, and soil characteristics. cdc.govflvc.org
From water, DBCP is expected to volatilize rapidly. epa.gov A calculated volatilization half-life from a model river (1 meter deep) is estimated to be around 13.5 hours. cdc.gov
From soil, the process is more complex. Modeling studies have estimated volatilization half-lives ranging from as short as 0.6 days in dry, low-organic soil to over 26 days in wet soil with higher organic content. cdc.gov Laboratory studies have shown that the volatilization rate is higher from sandy and silty loam soils compared to clay soil. tandfonline.comnih.gov Adding water after DBCP application can act as a cover, decreasing the rate of volatilization. tandfonline.comnih.gov
Estimated Volatilization Half-Lives of 1,2-Dibromo-3-chloropropane (B7766517)
| Environmental Compartment | Condition | Estimated Half-Life | Reference |
|---|---|---|---|
| Model River (1m deep) | - | 13.5 hours | cdc.gov |
| Soil (Top 10 cm) | Dry, very low organic content | 0.6 days | cdc.gov |
| Soil (Top 10 cm) | Model soil | 1.2 days | epa.gov |
| Soil (Top 10 cm) | Wet, high organic content | 26.2 days | cdc.gov |
Modeling of Transport and Transformation in Environmental Media
The environmental fate of 1,2-dibromo-1-chloropropane (DBCP) is governed by a complex interplay of transport and transformation processes, the understanding of which is facilitated by mathematical modeling. These models integrate physicochemical properties of the compound with environmental characteristics to predict its distribution and persistence in air, water, and soil. Key processes incorporated into these models include volatilization, leaching, adsorption, and degradation.
Modeling in Soil Systems
In soil, DBCP is subject to both leaching into groundwater and volatilization from the surface. cdc.gov Numerical models have been developed to simulate these transport and transformation pathways. One such model, formulated to describe the movement of soil-applied organic chemicals, assumes linear, equilibrium partitioning between vapor, liquid, and adsorbed phases, alongside first-order degradation and volatilization loss at the soil surface. researchgate.net
Research has shown that a significant portion of applied DBCP volatilizes into the atmosphere, while the remainder can be adsorbed to soil particles and subsequently percolate downwards, posing a risk to groundwater. researchgate.net Adsorption is a critical factor; high adsorption in the topsoil layer can retard the downward movement of DBCP, thereby allowing more time for biodegradation to occur. researchgate.net Studies in the San Joaquin Valley indicate that clays and silts have a higher capacity for DBCP adsorption. researchgate.net The organic carbon partition coefficient (Koc) for DBCP, a key parameter in these models, has been experimentally determined to be around 149 in fine sand and 128 in another soil type, indicating high mobility. cdc.gov
Volatilization is a primary mechanism of loss from soil. Modeling studies have estimated the volatilization half-life for DBCP when evenly distributed in the top 10 cm of soil. These estimates vary significantly based on soil conditions, as detailed in the table below. cdc.gov
Table 1: Estimated Volatilization Half-Life of this compound from Soil
| Soil Condition | Soil Organic Content | Estimated Half-Life (days) |
|---|---|---|
| Dry | Very Low | 0.6 |
| Wet | Relatively High | 26.2 |
Data sourced from Bomberger et al., 1983. cdc.gov
Biodegradation is another crucial transformation process, though it occurs slowly. researchgate.net Modeling efforts in tropical soils in Maui calibrated biodegradation and adsorption coefficients. The results suggested that the rate of biodegradation is higher in the top layer of the soil, where microbial populations are greater, and decreases with depth. researchgate.net
Table 2: Modeled Biodegradation Rates of this compound in Tropical Soil
| Soil Depth | Rate of Degradation (per hour) |
|---|---|
| Top 45 cm | 0.00016 |
| Up to 90 cm | 0.00014 |
| Greater than 90 cm | 0.00006 |
Data sourced from a study on the island of Maui. researchgate.net
Modeling in Aquatic Systems
In aquatic environments, DBCP is expected to volatilize rapidly from surface waters before significant degradation can occur. cdc.gov Hydrolysis is not considered a major removal process under typical environmental conditions. cdc.gov The estimated half-lives for hydrolysis are 38 years at a pH of 7 and 140 days at a pH of 9, based on a base hydrolysis rate constant of 20.6 hour⁻¹ M⁻¹ at 25°C. cdc.gov
Models like the three-compartment EXAMS model are used to estimate volatilization from water bodies. cdc.gov Using its Henry's law constant, the volatilization half-life of DBCP has been calculated for different model water systems. cdc.gov
Table 3: Estimated Volatilization Half-Life of this compound from Water
| Water Body Type | Model Parameters | Estimated Half-Life |
|---|---|---|
| Model River | 1 m deep, flowing at 1 m/s, wind at 3 m/s | 13.5 hours |
| Model Pond | Three-compartment EXAMS model | 8 days |
Data sourced from Thomas, 1982 and EPA, 1985d. cdc.gov
Groundwater Transport and Persistence Modeling
Once DBCP leaches into groundwater, its persistence becomes a significant concern. A two-dimensional numerical flow and transport model was used to evaluate the processes affecting DBCP concentrations in the eastern San Joaquin Valley, California. usgs.govresearchgate.net This modeling approach was used to test hypotheses regarding dispersion, transformation rates, and the effects of groundwater pumping. usgs.govresearchgate.net The results indicated that while dispersion reduces peak concentrations, it alone does not account for the observed decrease in DBCP levels over time. usgs.govresearchgate.net Transport simulations suggested that the in situ 'effective' half-life of DBCP, resulting from processes other than dispersion and transformation to 2-bromoallyl alcohol (BAA), could be on the order of 6 years. usgs.govresearchgate.net This contrasts with laboratory experiments which showed a much wider range of potential half-lives depending on conditions. usgs.gov
Table 4: Estimated Half-Life of this compound in Groundwater
| Condition | pH | Temperature (°C) | Estimated Half-Life (years) |
|---|---|---|---|
| In situ 'effective' (modeled) | N/A | N/A | ~6 |
| Laboratory (hydrolysis to BAA) | 7.8 | 21.1 | 6.1 |
| Laboratory (hydrolysis to BAA) | 7.0 | 15.0 | 141 |
Data sourced from a study in the eastern San Joaquin Valley, California. usgs.gov
These modeling studies are crucial for understanding the long-term fate of DBCP in the environment and for developing strategies to manage contaminated sites. They highlight the compound's persistence, particularly in groundwater, long after its use has been discontinued. researchgate.netusgs.gov
Environmental Transformation and Degradation Pathways
Biotic Degradation Mechanisms
The biodegradation of 1,2-dibromo-1-chloropropane is primarily mediated by microbial activity, involving various metabolic and enzymatic processes. While the compound is generally considered resistant to biodegradation, certain microorganisms and microbial consortia have demonstrated the ability to transform it under specific conditions. fao.orgcdc.gov
Microbial metabolism of this compound can proceed through several pathways, including both aerobic and anaerobic processes. Under aerobic conditions, cometabolism is a significant mechanism where the degradation of the compound is facilitated by microorganisms utilizing other carbon sources for growth. fao.org For instance, soil suspensions incubated with methane (B114726) have been shown to convert this compound to organic products and carbon dioxide. fao.org
Anaerobic transformation of this compound has also been observed in soil suspensions, leading to the formation of organic products, although not carbon dioxide. fao.org Reductive dehalogenation is a key anaerobic process where the halogen atoms are sequentially removed and replaced by hydrogen atoms. This process is often carried out by organohalide-respiring bacteria.
The metabolism in some organisms involves initial oxidation by cytochrome P450 enzymes, followed by conjugation with glutathione (B108866). nih.govcdc.gov This process can lead to the formation of various water-soluble metabolites. nih.gov
Specific enzymes play a crucial role in the degradation of halogenated hydrocarbons like this compound. Haloalkane dehalogenases are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds. nih.gov These enzymes can hydrolytically remove halogen atoms, initiating the degradation process. The metabolism of the related compound 1,2-dibromoethane (B42909) by Mycobacterium sp. strain GP1 involves a hydrolytic haloalkane dehalogenase in the initial step. nih.gov
Cytochrome P450 monooxygenases are another important group of enzymes involved in the initial oxidation of this compound. nih.govsigmaaldrich.com The activity of these enzymes can be influenced by environmental factors such as oxygen concentration. For example, the dehalogenation of 1,2-dibromo-3-chloropropane (B7766517) by P450cam (CYP101) shows different product distributions depending on the oxygen levels. sigmaaldrich.com Under oxygen-saturated conditions, bromochloroacetone is the major product, while under anaerobic conditions, allyl chloride is the sole product. sigmaaldrich.com
Glutathione S-transferases (GSTs) are involved in the detoxification of this compound by catalyzing its conjugation with glutathione. nih.gov This conjugation is a critical step in the formation of mercapturic acid derivatives, which are then excreted. cdc.govwho.int
While no single microorganism has been isolated that can utilize this compound as a sole carbon source, several bacteria have been identified that can cometabolize it. fao.org Pseudomonas putida has shown significant activity in cometabolizing the compound in the presence of oxygen. fao.org
Microbial consortia, which are communities of different microbial species, often exhibit enhanced degradation capabilities compared to individual strains. frontiersin.orgnih.gov An enriched microbial consortium has been shown to biodegrade the related compound 1,2-dibromoethane under simulated groundwater conditions, consisting of anaerobic bacteria like Desulfovibrio and facultative anaerobes such as Chromobacterium. researchgate.net Similar consortia may be capable of degrading this compound. The use of such consortia is a promising strategy for the bioremediation of sites contaminated with complex pollutants. frontiersin.orgnih.gov
The biotic degradation of this compound leads to the formation of various intermediate and final metabolites. In rats, urinary metabolites include mercapturic acid conjugates, β-chlorolactic acid, and β-bromolactic acid. who.int The metabolic pathway can involve reactive intermediates like epihalohydrin and other epoxides. cdc.govwho.int
Under aerobic cometabolism by soil suspensions with methane, carbon dioxide has been identified as a final product, indicating complete mineralization. fao.org However, under anaerobic conditions, the transformation leads to organic products without the formation of CO2. fao.org The identification of these metabolites is crucial for understanding the complete degradation pathway and assessing any potential toxicity of the intermediates.
Degradation Kinetics and Environmental Modeling
The rate at which this compound degrades in the environment is crucial for predicting its persistence and potential for long-term contamination. Degradation kinetics are often described by half-lives, which represent the time required for half of the initial concentration of a substance to disappear. These kinetics are influenced by environmental conditions such as temperature, pH, microbial activity, and the presence of other chemicals.
Data for the closely related compound 1,2-dibromo-3-chloropropane (DBCP) provides insight into the likely behavior of this compound. DBCP is known to be highly persistent in soil and groundwater. who.int Its degradation in natural waters is a slow process. cdc.gov The hydrolysis half-life of DBCP at pH 7 has been estimated to be as long as 38 years, although this can decrease significantly under more alkaline conditions. cdc.gov In soil, biodegradation half-lives for DBCP have been reported to range from 6.6 days under nutrient-enriched conditions to 1130 days in sterile conditions, highlighting the importance of microbial activity. nih.gov The atmospheric half-life, based on reaction with hydroxyl radicals, is estimated to be around 36 days. cdc.gov
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment over time. rsc.org These models integrate data on a chemical's physical and chemical properties (e.g., water solubility, vapor pressure) with its degradation kinetics and information about the specific environmental setting (e.g., soil type, water flow rates). rsc.org For a compound like this compound, such models can simulate its movement from soil to groundwater, its volatilization into the atmosphere, and its degradation in each of these compartments, helping to assess the risk it poses to ecosystems and human health. epa.gov
Table 4: Environmental Half-Life Estimates for 1,2-Dibromo-3-chloropropane (as a proxy)
| Environmental Compartment | Degradation Process | Condition | Estimated Half-Life | Reference |
|---|---|---|---|---|
| Atmosphere | Indirect Photolysis (•OH reaction) | - | 36 days | cdc.gov |
| Surface Water (River) | Volatilization | Model river | 14 hours | nih.gov |
| Surface Water (Lake) | Volatilization | Model lake | 9 days | nih.gov |
| Water | Hydrolysis | pH 7, 25°C | 38 years | cdc.gov |
| Water | Hydrolysis | pH 9, 25°C | 140 days | cdc.gov |
| Soil | Biodegradation | Natural conditions | 6.6 days | nih.gov |
| Soil | Biodegradation | Nutrient-enriched | 13.0 days | nih.gov |
| Soil | Abiotic | Sterile conditions | 1130 days | nih.gov |
Analytical Chemistry for Environmental Detection and Quantification
Sample Collection and Preservation Methodologies
Proper sample collection and preservation are fundamental to obtaining reliable analytical results for 1,2-Dibromo-1-chloropropane. The primary goal of these procedures is to maintain the integrity of the sample from the point of collection to the time of analysis by minimizing losses due to volatilization, degradation, or adsorption.
For aqueous samples, such as drinking water and groundwater, standardized protocols like those outlined in U.S. Environmental Protection Agency (EPA) methods are followed. settek.comparagonlaboratories.comnemi.gov Samples are typically collected in 40-mL glass vials with Teflon-lined septa to prevent contamination. paragonlaboratories.comnemi.gov To quench any residual chlorine that could degrade the target analyte, a dechlorinating agent, such as sodium thiosulfate (B1220275), is added to the vials prior to sample collection. paragonlaboratories.comkeikaventures.com
Immediately after collection, the samples must be chilled to 4°C and maintained at this temperature until they are analyzed. nemi.govnemi.govca.gov It is also critical to store the samples in an environment free from organic solvent vapors to prevent cross-contamination. nemi.govnemi.govca.gov The maximum holding time for aqueous samples before extraction is generally 14 days. settek.comparagonlaboratories.comnemi.govkeikaventures.comca.gov
For soil samples, the collection procedure involves transferring a representative amount of soil into a glass container that can be securely sealed. oup.com Preservation of soil samples also involves cooling to 4°C to reduce microbial activity and volatilization of the compound.
Table 1: Sample Collection and Preservation Parameters for this compound in Water
| Parameter | Specification |
| Sample Container | 40-mL glass vial with Teflon-lined septum |
| Preservative | Sodium thiosulfate (for chlorinated water) |
| Storage Temperature | ≤ 4°C |
| Holding Time | 14 days |
Extraction and Pre-concentration Techniques
Due to the typically low concentrations of this compound in environmental samples, extraction and pre-concentration steps are necessary to isolate the analyte from the sample matrix and increase its concentration to a level that can be detected by analytical instruments.
Solid-Phase Extraction (SPE) is a technique that can be used for the extraction and pre-concentration of organic compounds from aqueous samples. In this method, the water sample is passed through a cartridge containing a solid adsorbent material. The analyte of interest is retained on the adsorbent, while the water and other matrix components pass through. The analyte is then eluted from the cartridge with a small volume of an appropriate solvent. While SPE is a widely used technique for a variety of organic pollutants, specific applications and standardized methods for this compound are less commonly cited than liquid-liquid extraction or purge-and-trap techniques.
Liquid-Liquid Extraction (LLE) is a widely used and robust technique for the extraction of this compound from aqueous samples. nemi.gov This method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Hexane is a commonly used extraction solvent for this purpose. settek.comnemi.govca.govepa.gov
In a typical LLE procedure, a measured volume of the water sample is mixed with a smaller volume of hexane in a sealed container. settek.comca.govepa.gov The mixture is shaken vigorously to facilitate the transfer of the this compound from the water phase to the hexane phase. oup.comepa.gov After the phases have separated, a portion of the hexane layer, which now contains the concentrated analyte, is carefully removed for analysis. nemi.govepa.gov EPA Method 504.1, for instance, specifies the extraction of a 35-mL water sample with 2-mL of hexane. settek.comnemi.govca.gov
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. uwaterloo.canih.gov The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and the analytes adsorb onto the coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
Headspace SPME (HS-SPME) is particularly suitable for volatile organic compounds like this compound. analchemres.org This technique offers the advantages of being simple, rapid, and requiring small sample volumes. uwaterloo.ca The selection of the fiber coating is critical and depends on the polarity and volatility of the analyte. For a compound like this compound, a nonpolar or semi-polar coating would be appropriate.
Purge-and-trap is a dynamic headspace technique that is highly effective for the extraction and concentration of volatile organic compounds (VOCs) from water and soil samples. who.intteledynelabs.comgcms.cz In this method, an inert gas, such as helium or nitrogen, is bubbled through the sample. gcms.cz The volatile analytes are purged from the sample matrix and carried by the gas stream onto a trap containing one or more adsorbent materials. teledynelabs.comgcms.cz
After the purging process is complete, the trap is rapidly heated, and the flow of the inert gas is reversed to backflush the trapped analytes into the gas chromatograph for separation and detection. gcms.cz This technique is advantageous for its ability to achieve very low detection limits. who.int EPA Method 524.3 utilizes a purge-and-trap system for the analysis of volatile organic compounds, including this compound, in drinking water. ysi.com
Table 2: Overview of Extraction and Pre-concentration Techniques for this compound
| Technique | Principle | Common Application | Key Parameters |
| Liquid-Liquid Extraction (LLE) | Partitioning between aqueous sample and an immiscible organic solvent. | Water Samples | Solvent (e.g., Hexane), Sample-to-Solvent Ratio, Extraction Time |
| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Water Samples | Fiber Coating, Extraction Time, Temperature |
| Purge-and-Trap | Purging of volatiles with an inert gas onto an adsorbent trap. | Water and Soil Samples | Purge Gas, Purge Time, Trap Material, Desorption Temperature |
Chromatographic Separation Techniques
Gas chromatography (GC) is the primary analytical technique used for the separation and quantification of this compound. oup.comnih.govnih.gov Following extraction and pre-concentration, the sample extract is injected into the GC system.
The separation is typically performed on a capillary column, which provides high resolution. usgs.gov The choice of the column's stationary phase is important for achieving good separation from other compounds that may be present in the sample. restek.com For confirmation of the analyte's identity, a second GC column with a different stationary phase is often used. nemi.govrestek.com
The most common detector used for the analysis of this compound is the electron capture detector (ECD). settek.comepa.govwho.int The ECD is highly sensitive to halogenated compounds, making it well-suited for detecting the low concentrations of this analyte typically found in environmental samples. who.int Gas chromatography coupled with mass spectrometry (GC/MS) can also be used for both quantification and unambiguous identification of the compound, especially at higher concentrations. keikaventures.comnemi.gov
Table 3: Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
| Analytical Technique | Gas Chromatography (GC) |
| Detector | Electron Capture Detector (ECD), Mass Spectrometry (MS) |
| Column | Capillary column |
| Confirmation | Second GC column with a dissimilar stationary phase or GC/MS |
Gas Chromatography (GC)
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds like this compound in environmental matrices such as water and soil. The methodology typically involves a sample preparation step to extract the analyte, followed by separation and detection using a gas chromatograph.
Sample Preparation: A common preparatory step is microextraction, where the sample is extracted with an organic solvent, frequently hexane. For instance, a 35 mL water sample can be extracted with 2 mL of hexane. To enhance extraction efficiency, sodium chloride is often added to the sample before extraction.
Chromatographic Separation: The extract is then injected into a GC system equipped with a capillary column for separation. Fused silica capillary columns with various stationary phases are employed to separate this compound from other compounds in the sample. The choice of column is critical, and often two dissimilar columns are used for primary analysis and confirmation to avoid misidentification due to co-eluting compounds. For example, a dimethyl silicone mixed phase column can be used as the primary column, with a methyl polysiloxane phase column for confirmation.
The GC oven temperature is programmed to ensure efficient separation. A typical temperature program might start at 40°C, hold for a period, and then ramp up to higher temperatures to elute all compounds of interest. The entire extraction and analysis time per sample is generally between 30 to 50 minutes.
High-Performance Liquid Chromatography (HPLC)
While GC is the more prevalent technique for analyzing this compound, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for samples that may not be suitable for the high temperatures of GC. sigmaaldrich.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reverse-phase HPLC system would typically be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is then carried out using a suitable detector, such as a UV detector or, for higher sensitivity and specificity, a mass spectrometer.
Spectrometric Detection and Identification
Spectrometric detectors are often coupled with chromatographic systems to provide sensitive and specific detection of this compound.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for the definitive identification and quantification of this compound. nemi.govysi.com After separation by GC, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound. For this compound, characteristic ions in the electron ionization mass spectrum can be monitored for selective detection. nist.govchemicalbook.comrestek.com
For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed. In this technique, a specific parent ion from the initial mass spectrum is selected and then fragmented further to produce daughter ions. Monitoring a specific parent-to-daughter ion transition can significantly reduce background noise and improve detection limits.
Electron Capture Detection (ECD)
The electron capture detector (ECD) is a highly sensitive detector used in gas chromatography for the analysis of halogenated compounds like this compound. epa.govusgs.gov The ECD contains a radioactive source that emits beta particles, which ionize the carrier gas and produce a steady stream of electrons. When an electrophilic compound like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current, which is measured as a peak. The ECD is known for its exceptional sensitivity, with detection limits for this compound reported to be as low as 0.01 µg/L in water. epa.gov
Other Selective Detectors (e.g., Nitrogen-Phosphorus Detector, Flame Photometric Detector)
While not as common as ECD or MS for this compound analysis, other selective detectors can be used in specific applications. The Nitrogen-Phosphorus Detector (NPD) is highly sensitive to compounds containing nitrogen or phosphorus, but has a lesser response to halogenated compounds. The Flame Photometric Detector (FPD) is selective for sulfur- and phosphorus-containing compounds. The applicability of these detectors would depend on the specific analytical requirements and the nature of the sample matrix.
Method Validation, Quality Assurance, and Quality Control
To ensure the reliability and accuracy of analytical data, rigorous method validation, quality assurance (QA), and quality control (QC) procedures are essential.
Method Validation: A validated analytical method for this compound should demonstrate acceptable performance in terms of:
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations. epa.gov
Accuracy: The closeness of the measured value to the true value, often determined by analyzing certified reference materials or spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The method detection limit (MDL) for this compound in water has been determined to be as low as 0.01 µg/L. epa.govusgs.gov
Quality Assurance and Quality Control: QA encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. QC refers to the operational techniques and activities used to fulfill requirements for quality. In the context of this compound analysis, QA/QC practices include:
Analysis of Blanks: Regularly analyzing solvent blanks, reagent blanks, and field blanks to check for contamination. nemi.govepa.gov
Calibration: Performing initial and continuing calibrations of the analytical instrument to ensure its response remains stable. epa.gov
Analysis of Spiked Samples: Analyzing laboratory-fortified blanks and matrix spikes to assess method performance in the sample matrix.
Analysis of Duplicates: Analyzing duplicate samples to monitor the precision of the method.
Use of Certified Reference Materials: Analyzing materials with known concentrations of this compound to verify the accuracy of the analysis.
Table of Analytical Methods and Detection Limits for this compound
| Analytical Technique | Detector | Matrix | Method Detection Limit (MDL) |
|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water | 0.01 µg/L epa.govusgs.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Drinking Water | 0.2 µg/L who.int |
Development of Novel Analytical Approaches
The detection and quantification of this compound and related halogenated compounds in environmental samples necessitate highly sensitive and specific analytical methods. Research has focused on refining existing techniques and developing novel approaches to overcome challenges such as complex sample matrices and the need for low detection limits.
Established methods for similar compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), often serve as a foundation for developing new analytical strategies. A primary technique involves microextraction followed by gas chromatography. In this approach, an aqueous sample is extracted with a solvent like hexane, and the extract is then analyzed using a gas chromatograph equipped with a linearized electron capture detector (GC-ECD) for separation and analysis. nemi.govepa.gov To confirm the presence of the target analyte, a second, dissimilar gas chromatography column is often used. nemi.govusgs.gov For higher concentrations, Gas Chromatography/Mass Spectrometry (GC/MS) can provide definitive confirmation. nemi.gov
Advancements in analytical chemistry are constantly evolving to meet the challenges of new contaminants and stricter detection requirements. labmanager.com While traditional methods like gas chromatography (GC) and liquid chromatography are still widely used for pesticide detection, recent bio-analytical methods such as immunosensors and cell-based sensors are gaining importance. scirp.org For trace analysis, mass spectrometry is frequently employed due to its ability to provide lower detection limits and a higher degree of confirmation through mass-to-charge ratio assignments, which helps in dealing with interference from the sample matrix. labmanager.com
Innovations in sample preparation are also a key area of development. Techniques like micro-solid phase extraction have been established to facilitate the analysis of solid samples. nih.gov For volatile organic compounds, purge-and-trap gas chromatography is a standard procedure applicable to a wide concentration range. who.int Another advanced sample preparation technique is headspace solid-phase microextraction (SPME), which can be coupled with gas chromatography for the analysis of environmental samples. researchgate.net
Furthermore, liquid chromatography hyphenated with triple quadrupole mass spectrometry (LC-MS/MS) represents a significant advancement. researchgate.net This approach allows for the rapid analysis of multiple compounds in a single run, reduces the need for extensive extraction and preconcentration steps, and demonstrates improved accuracy and precision compared to older methods. researchgate.net
The performance of these methods is critical for environmental monitoring. For instance, U.S. Environmental Protection Agency (EPA) Method 504.1, designed for related compounds, has a working concentration range of approximately 0.03 - 200 µg/L. keikaventures.com Collaborative studies on such methods are essential to validate their robustness and reliability across different laboratories and sample matrices. oup.com
Research Findings on Analytical Methods
| Method | Matrix | Method Detection Limit (MDL) | Applicable Concentration Range | Key Findings & Notes |
|---|---|---|---|---|
| EPA Method 504.1 / Method 8011 | Drinking Water, Groundwater | 0.01 µg/L epa.gov | 0.03 - 200 µg/L epa.govkeikaventures.com | Based on microextraction with hexane followed by GC-ECD analysis. Positive results must be confirmed, often with a second GC column or GC/MS. keikaventures.com The extraction and analysis time is 30 to 50 minutes per sample. epa.gov |
| ASTM D5316 | Water | Not specified | 0.05 - 6.7 µg/L nemi.gov | A microextraction method followed by GC with a linearized electron capture detector. nemi.gov A collaborative study was successfully tested by nine laboratories on reagent water and groundwaters. nemi.gov |
| USGS Method O-1121-90 | Water, Water-Suspended Sediment | 0.01 µg/L | 0.03 - 10 µg/L | An adaptation of USEPA Method 504, it uses extraction with hexane and analysis by capillary column GC-ECD. usgs.gov |
| LC-MS/MS | Water | 0.05 - 0.1 µg/L (for certain disinfection by-products) researchgate.net | Not specified | A newer method that significantly speeds up analysis time and removes the need for extraction and preconcentration for some analytes. researchgate.net |
Molecular and Cellular Interaction Mechanisms
Adduct Formation and Covalent Binding with Biological Macromolecules
A key feature of DBCP's mechanism of action is its transformation into electrophilic metabolites that readily form covalent bonds with nucleophilic sites on macromolecules such as DNA and proteins. This process, known as adduct formation, alters the structure and function of these essential molecules. The rate of covalent binding of DBCP metabolites has been observed to be highest in the liver, followed by the kidney and testis in rat models. nih.gov Studies have demonstrated that depleting cellular stores of glutathione (B108866) (GSH) with agents like diethyl maleate (B1232345) leads to a significant decrease in this covalent binding, highlighting the role of GSH in the metabolic processes that lead to these adducts. nih.gov
The genotoxicity of 1,2-Dibromo-1-chloropropane is directly linked to its ability to cause DNA damage following metabolic activation. In both in vivo and in vitro studies using rat testicular cells, DBCP has been shown to induce significant DNA damage, which can be measured using techniques such as automated alkaline elution. nih.gov This damage occurs rapidly, with significant effects observed after short treatment times. nih.gov
The mechanism of DNA damage in testicular cells is thought to involve the formation of a reactive episulfonium ion intermediate, which arises from the glutathione conjugation pathway. cdc.gov This hypothesis is supported by findings that the DNA damage is proportional to the depletion of cellular nonprotein sulfhydryls (primarily glutathione). cdc.gov Furthermore, research has led to the successful isolation and characterization of specific DNA adducts, namely N7-guanyl adducts, which are formed from the interaction of DBCP's reactive metabolites with guanine (B1146940) bases in DNA.
Studies in Drosophila melanogaster have also demonstrated the genetic effects of DBCP, where it induced a significant number of spermatocytial crossovers, indicating its ability to interfere with genomic recombination and integrity. nih.gov Co-culture experiments have shown that liver cells can metabolize DBCP into reactive metabolites that are stable enough to exit the cell and cause DNA damage in neighboring cells. nih.gov
In addition to DNA, the reactive metabolites of DBCP also bind covalently to cellular proteins. This binding can alter protein structure and, consequently, inhibit the function of critical enzymes. The formation of protein adducts follows a similar pattern to that of DNA adducts, with the rate of binding being dependent on the metabolic activation of the parent compound. nih.gov The process is significantly influenced by the availability of glutathione, as the conjugation pathway is a primary source of the reactive intermediates responsible for adduct formation. nih.gov While the specific protein targets and the functional consequences of adduct formation are complex, this covalent binding is a key contributor to cellular injury and organ toxicity.
Interaction with Cellular Signaling Pathways and Metabolic Processes
The interaction of this compound with cellular processes is primarily understood through its metabolic activation and detoxification pathways. DBCP metabolism directly impacts the cellular redox state by depleting glutathione (GSH), a critical component of cellular antioxidant defense and a substrate for various signaling molecules. nih.gov In vivo studies have shown that DBCP administration leads to the depletion of GSH levels in the liver and kidneys of rats. nih.gov This disruption of the glutathione pool can interfere with signaling pathways that are sensitive to oxidative stress. However, detailed studies specifically elucidating the direct interaction of DBCP or its metabolites with canonical cellular signaling cascades (e.g., MAPK, PI3K/Akt) are not extensively documented in the available scientific literature. The primary documented interference is with the metabolic pathways responsible for its own biotransformation.
Oxidative Stress Induction at the Molecular and Cellular Level
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The metabolism of this compound contributes to oxidative stress primarily through the depletion of glutathione (GSH). nih.gov GSH is a major cellular antioxidant, and its consumption during the conjugation and detoxification of DBCP metabolites reduces the cell's capacity to neutralize ROS.
Studies have demonstrated that DBCP administration leads to a marked depletion of GSH in target organs like the liver and kidneys. nih.gov This depletion is a direct consequence of the enzymatic conjugation of GSH to DBCP, a key step in one of its metabolic pathways. nih.gov The reduction in the cellular GSH pool impairs the function of glutathione-dependent enzymes, such as glutathione peroxidase, which are essential for reducing harmful peroxides. This disruption of the cellular redox balance is a significant mechanism contributing to DBCP-induced cellular damage.
Enzymatic Biotransformation and Metabolic Activation Pathways
This compound requires metabolic activation to exert its toxic and carcinogenic effects. Two principal pathways are involved in its biotransformation: an oxidative pathway mediated by the cytochrome P-450 (CYP450) enzyme system and a conjugative pathway mediated by glutathione S-transferases (GSTs). nih.govnih.gov
The oxidative pathway , occurring primarily in liver microsomes, involves the oxidation of DBCP by CYP450 enzymes. acs.org This process leads to the formation of several reactive metabolites, including the highly mutagenic epoxides (Z)-2-chloro-3-(bromomethyl)oxirane [(Z)-CBPO] and (E)-2-chloro-3-(bromomethyl)oxirane [(E)-CBPO]. acs.org Another identified metabolite from this pathway is 1-bromo-3-chloroacetone. acs.org This pathway is considered the primary route for the mutagenic activation of DBCP. nih.gov
The conjugative pathway involves the direct reaction of DBCP with glutathione (GSH), catalyzed by GSTs. nih.gov This pathway is particularly important in organ-specific toxicity, including in the testes. cdc.gov The initial GSH conjugate can be further processed to form a reactive episulfonium ion, which is a potent electrophile capable of binding to DNA and other macromolecules, leading to cellular damage. cdc.gov Various GST isozymes in both rats and humans can catalyze this reaction, with different isozymes exhibiting varying levels of activity. nih.gov
| Enzyme System | Primary Location | Key Enzymes/Isozymes | Major Metabolites | Associated Effect |
| Cytochrome P-450 | Liver Microsomes | CYP450 | (Z)-CBPO, (E)-CBPO, 1-bromo-3-chloroacetone | Mutagenicity |
| Glutathione S-Transferases | Cytosol (Liver, Kidney, Testis) | Rat: GST 3-3, 2-2, 12-12; Human: GST A1-2, A2-2, A1-1 | GSH-conjugates, Episulfonium ion | Organ Toxicity, DNA Damage |
Table 1: Summary of the major enzymatic biotransformation pathways for this compound.
Remediation and Mitigation Technologies for Contaminated Environments
In-Situ Remediation Approaches
In-situ remediation technologies treat contaminants directly within the soil and groundwater, minimizing disturbance to the site.
Enhanced bioremediation leverages microorganisms to break down contaminants into less harmful substances. This can be achieved through several strategies:
Bioventing and Biosparging: These techniques enhance the activity of indigenous aerobic bacteria by supplying oxygen to the subsurface. Bioventing targets the unsaturated (vadose) zone by injecting air, while biosparging introduces air into the saturated zone to promote the biodegradation of dissolved contaminants. For compounds like 1,2-Dibromo-1-chloropropane, stimulating aerobic cometabolism can be an effective strategy. In cometabolism, microorganisms degrading a primary substrate, such as propane (B168953) or methane (B114726), produce enzymes that coincidentally degrade the contaminant. frtr.gov
Bioaugmentation: This strategy involves the introduction of specific, often non-native, microorganisms to a contaminated site to enhance the degradation of a target contaminant. nih.gov Research has shown that certain bacterial strains can utilize halogenated propanes as a carbon source. For instance, a strain of Agrobacterium radiobacter AD1 has been shown to utilize 1,2,3-tribromopropane (B147538) and 1,2-dibromo-3-chloropropane (B7766517) as its sole carbon source. nih.govcore.ac.uk The introduction of such specialized microbes can significantly accelerate the remediation process.
| Remediation Strategy | Description | Key Microbial Processes | Applicable To |
| Bioventing | Injection of air into the unsaturated zone to stimulate aerobic biodegradation. | Aerobic cometabolism | Soil contamination above the water table. |
| Biosparging | Injection of air into the saturated zone to stimulate aerobic biodegradation. | Aerobic cometabolism | Groundwater contamination. |
| Bioaugmentation | Introduction of specific microorganisms to enhance degradation. | Direct metabolism, Cometabolism | Soil and groundwater contamination. |
Table 1: Enhanced Bioremediation Strategies for Halogenated Propanes
In-situ chemical oxidation (ISCO) and in-situ chemical reduction (ISCR) involve injecting chemical reagents into the subsurface to destroy contaminants.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can rapidly and non-selectively oxidize a wide range of organic contaminants, including halogenated hydrocarbons. wikipedia.org Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is a common AOP used for this purpose. wikipedia.org The reaction of Fenton's reagent produces hydroxyl radicals that can degrade compounds like 1,2-dibromo-3-chloropropane. casaverdeambiental.com.br Ozonation, the injection of ozone gas (O₃), is another AOP that can be effective in treating chlorinated and brominated organic compounds. nih.gov
Permeable reactive barriers are subsurface walls constructed with reactive materials that intercept and treat contaminated groundwater as it flows through. nih.gov For halogenated compounds like this compound, zero-valent iron (ZVI) is a commonly used reactive material. researchgate.netgeo-solutions.com As groundwater passes through the ZVI barrier, the contaminants are degraded through reductive dehalogenation. nih.govclu-in.org The effectiveness of ZVI can be enhanced through sulfidation, which can increase the rate of contaminant degradation and the longevity of the barrier. clu-in.org
| Reactive Material | Target Contaminants | Removal Mechanism |
| Zero-Valent Iron (ZVI) | Chlorinated and brominated hydrocarbons | Reductive dehalogenation |
| Sulfidated ZVI (S-ZVI) | Chlorinated and brominated hydrocarbons | Enhanced reductive dehalogenation |
Table 2: Reactive Materials in PRBs for Halogenated Hydrocarbons
Soil vapor extraction is a physical treatment process used to remediate volatile organic compounds (VOCs) from the unsaturated zone. A vacuum is applied to the soil to induce a controlled flow of air and remove the volatile contaminants. ms.gov The volatilization of 1,2-dibromo-3-chloropropane from soil is a significant transport process, with its rate influenced by soil type and moisture content. nih.gov This characteristic makes SVE a potentially effective remediation technology for this compound. The effectiveness of SVE is dependent on the contaminant's vapor pressure and Henry's Law constant.
In-situ chemical dehalogenation involves the direct chemical transformation of halogenated contaminants in the subsurface. This is often achieved through chemical reduction. Zero-valent iron (ZVI) can be injected into the subsurface as micro- or nanoscale particles to create a reactive zone for the reductive dehalogenation of compounds like this compound. tersusenv.comfrtr.gov The combination of ZVI with amendments like emulsified vegetable oil can create a reducing environment that also promotes biological reductive dechlorination, offering a synergistic treatment approach. terrasystems.net
Ex-Situ Remediation Approaches
Ex-situ technologies involve the excavation of contaminated soil or pumping of contaminated groundwater for treatment above ground. iastate.edu
Thermal Desorption: This technology uses heat to volatilize contaminants from excavated soil. The soil is heated in a treatment unit, and the volatilized contaminants are then collected and treated in an off-gas treatment system. geoengineer.orgitrcweb.org Thermal desorption can be highly effective for a wide range of organic contaminants, including halogenated compounds. nih.gov
Granular Activated Carbon (GAC) Adsorption: For contaminated groundwater that is pumped to the surface, GAC adsorption is a common treatment method. Water is passed through columns containing activated carbon, which has a high porosity and surface area that effectively adsorbs organic contaminants. uswatersystems.comnih.gov GAC has been shown to be effective in removing a variety of chlorinated and brominated compounds from water. rsc.orgcolorado.edu
| Technology | Description | Target Media |
| Thermal Desorption | Heat is used to volatilize contaminants from soil for collection and treatment. | Contaminated Soil |
| Granular Activated Carbon (GAC) Adsorption | Contaminants are adsorbed onto the surface of activated carbon as water passes through. | Contaminated Groundwater |
Table 3: Common Ex-Situ Remediation Technologies
Activated Carbon Adsorption
Activated carbon adsorption is a widely used and effective technology for removing DBCP from contaminated water. This process relies on the high surface area and porous structure of activated carbon, which allows it to adsorb organic molecules like DBCP from the liquid phase onto its surface.
Granular activated carbon (GAC) is commonly employed in treatment systems where contaminated water is passed through columns packed with the media. The U.S. Environmental Protection Agency (EPA) has identified GAC as a key technology for treating DBCP-contaminated drinking water. epa.gov Studies have focused on modeling the adsorption performance to optimize the design and operation of GAC systems. epa.gov The effectiveness of this technology is well-established, often used in conjunction with other methods like air stripping to achieve stringent water quality goals. who.int
Key Research Findings on Activated Carbon Adsorption for DBCP:
| Parameter | Finding | Source |
|---|---|---|
| Technology | Granular Activated Carbon (GAC) | epa.gov |
| Application | Removal of DBCP from drinking and groundwater | epa.govwho.int |
| Mechanism | Physical adsorption of DBCP molecules onto the carbon surface | epa.gov |
| System Design | Typically used in packed bed contactors or columns | epa.gov |
| Performance | Considered a best available technology for water treatment | who.int |
Air Stripping
Air stripping is a physical treatment process used to transfer volatile organic compounds (VOCs) like DBCP from water to air. In a typical packed-tower air stripper, contaminated water flows downward through a column filled with packing material, while air is forced upward. This countercurrent flow maximizes the contact between air and water, facilitating the volatilization of DBCP from the water.
Conventional air stripping can be less efficient for compounds with low to moderate volatility. To enhance removal efficiency for DBCP, a modified process known as "cascade air stripping" has been investigated. This system allows for greater air flow at lower pressure drops, significantly improving performance. A prototype-scale study demonstrated that a cascade system could achieve removal efficiencies of more than 95% for DBCP. ascelibrary.orgascelibrary.org This makes it a viable and cost-effective method for treating DBCP-contaminated water, extending the applicability of air stripping to less volatile contaminants. ascelibrary.org
Comparison of Conventional vs. Cascade Air Stripping for DBCP Removal:
| Feature | Conventional Air Stripping | Cascade Air Stripping | Source |
|---|---|---|---|
| Air Flow | Limited by pressure drop | Higher air flow possible | ascelibrary.org |
| Pressure Drop | Higher | Lower | ascelibrary.org |
| DBCP Removal Efficiency | Lower for semi-volatile compounds | >95% demonstrated | ascelibrary.orgascelibrary.org |
| Economic Viability | Limited for low-volatility compounds | More cost-effective | ascelibrary.org |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to destroy organic contaminants. For DBCP in water, a common AOP involves the combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂). The photolysis of H₂O₂ by UV light produces hydroxyl radicals, which then attack and degrade the DBCP molecule. elsevierpure.com
Kinetic models have been developed to describe the oxidation of DBCP by the UV/H₂O₂ process. elsevierpure.comacs.org Research has shown that the degradation rate is influenced by several factors. Water quality parameters such as the presence of nitrate (B79036) and bicarbonate/carbonate ions can have a detrimental effect. Nitrate can act as a UV shield, while bicarbonate is a scavenger of hydroxyl radicals, both of which reduce the efficiency of the process. elsevierpure.com Consequently, pre-treatment of water, such as softening to reduce carbonate alkalinity, can enhance the rate of DBCP oxidation and improve the cost-effectiveness of the AOP. elsevierpure.com
Biological Treatment in Bioreactors
Biological treatment, or bioremediation, utilizes microorganisms to break down contaminants. While DBCP is generally persistent and resistant to biodegradation, research has shown that it can be transformed under specific conditions through cometabolism. fao.org Cometabolism is the degradation of a compound by a microorganism that derives no energy from the transformation.
Studies have found that no single microorganism can use DBCP as a sole carbon source for growth. fao.org However, certain bacteria, such as Pseudomonas putida, can cometabolize DBCP in the presence of another growth-supporting substrate. fao.org Aerobic transformation has also been observed in soil suspensions incubated with methane, suggesting the involvement of methanotrophic bacteria. Anaerobic degradation to organic products (but not complete mineralization to CO₂) has been documented in soil suspensions. fao.org These microbial processes could potentially be harnessed in engineered systems like bioreactors. A bioreactor could provide a controlled environment to maintain the specific microbial populations and provide the necessary primary substrates to facilitate the cometabolic degradation of DBCP in contaminated water.
Thermal Desorption
Thermal desorption is a remediation technology used to treat contaminated soils. The process involves heating the soil to a temperature high enough to volatilize organic contaminants like DBCP, but not high enough to incinerate them. frtr.gov The volatilized contaminants are then collected and treated in a separate off-gas treatment unit.
This technology is categorized based on its operating temperature:
Low-Temperature Thermal Desorption (LTTD): Operates between 90°C and 320°C and is effective for volatile compounds like petroleum hydrocarbons and many halogenated organics. frtr.gov
High-Temperature Thermal Desorption (HTTD): Operates between 320°C and 560°C and is used for less volatile, semi-volatile organic compounds. frtr.gov
Given DBCP's volatility, LTTD would be the applicable method. The movement and dispersion of DBCP in soil are known to be temperature-dependent, with higher temperatures increasing its volatilization. nih.gov This principle is the basis for thermal desorption, which physically separates the contaminant from the soil matrix for subsequent treatment. frtr.gov
Phytoremediation Potential and Applications
Phytoremediation is a low-cost, plant-based technology used to remediate contaminated soil and water. It encompasses several mechanisms by which plants can remove, degrade, or contain contaminants. For persistent organic pollutants like DBCP, which can remain in soil for years, phytoremediation presents a potential in-situ management strategy. cdc.gov The ability of plants to absorb small amounts of DBCP from contaminated soil through their roots has been documented. cdc.gov
Phytoextraction Mechanisms
Phytoextraction is a specific phytoremediation mechanism where plants take up contaminants from the soil through their roots and translocate them to their harvestable, above-ground tissues, such as stems and leaves. nih.gov This process effectively removes the contaminant from the soil.
The mechanism for DBCP would involve the following steps:
Root Uptake: DBCP present in the soil water is absorbed by the plant's root system.
Translocation: Once inside the root, the compound is transported upward through the plant's vascular system (xylem) along with water and nutrients.
Accumulation: The DBCP accumulates in the shoots, stems, and leaves of the plant.
The plant biomass containing the accumulated contaminant can then be harvested and properly disposed of, gradually reducing the concentration of DBCP in the soil over time. For a volatile compound like DBCP, another related mechanism, phytovolatilization, where the plant takes up the contaminant and releases it into the atmosphere through its leaves, may also play a role. acs.org
Phytodegradation Processes
Phytodegradation, also known as phytotransformation, is a remediation process that relies on plants to break down organic pollutants. wikipedia.org This can occur either within the plant tissues (internally) through metabolic processes or externally in the soil through enzymes secreted by plant roots. wikipedia.orgbrandeis.edu For phytodegradation of a compound like this compound to occur, the plant must first be able to absorb the contaminant from the soil or water.
While no studies directly document the complete phytodegradation of this compound or its more common isomer DBCP, research has confirmed the initial step of uptake. Small quantities of DBCP have been shown to be absorbed by the roots of plants, such as carrots and radishes, and subsequently translocated to other parts of the plant. cdc.gov
The degradation of halogenated organic compounds by plants has been observed for similar chemicals. For instance, studies have demonstrated that certain tropical trees can effectively take up and dehalogenate ethylene (B1197577) dibromide (EDB), a related organobromine compound. brandeis.edu This suggests that the metabolic pathways necessary for breaking carbon-halogen bonds exist within some plant species. The process typically involves enzymes that can metabolize or mineralize the organic contaminants within the plant cells. aloki.hu
Genetically engineered plants have also been explored to enhance the degradation of recalcitrant compounds. For example, tobacco plants have been modified with dehalogenase genes, enabling them to break down 1,2-dichloroethane, a compound they could not otherwise degrade. nih.gov Such strategies could theoretically be applied to target compounds like this compound, although this has not been specifically demonstrated.
Table 1: Overview of Phytoremediation Mechanisms for Organic Contaminants
| Remediation Process | Mechanism of Action | Relevance to this compound |
|---|---|---|
| Phytodegradation | Breakdown of contaminants internally by plant metabolic enzymes or externally by secreted enzymes. wikipedia.org | Potential: Plant uptake of the related isomer DBCP is confirmed. cdc.gov Dehalogenation of similar compounds by plants has been observed. brandeis.edu |
| Phytostabilization | Immobilization of contaminants in the soil through absorption and adsorption by roots, or precipitation within the root zone. hawaii.edu | Theoretical: Could reduce the high mobility and leaching potential of the compound in soil. cdc.govwho.int |
| Phytovolatilization | Uptake of contaminants by roots, translocation to leaves, and subsequent release into the atmosphere through transpiration. mdpi.com | Potential: The compound is known to be volatile, and plant uptake occurs, suggesting a possible pathway. cdc.govnih.gov |
Phytostabilization and Phytovolatilization
Phytostabilization is a remediation technique that uses plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration into groundwater or entry into the food chain. hawaii.edumdpi.com This is achieved by establishing a plant cover that helps to control soil erosion and minimize water percolation. frontiersin.org The contaminants are immobilized through several processes: absorption by the plant roots, adsorption onto the root surfaces, or precipitation and complexation within the root zone (rhizosphere). hawaii.edu
This technology is particularly applicable to contaminants that are highly mobile in soil. The isomer DBCP is known for its high mobility and strong potential to leach through soil to contaminate groundwater. cdc.govwho.int Therefore, establishing a dense cover of vegetation on a site contaminated with this compound could theoretically serve as an effective containment strategy. The plant roots would help bind the soil, while the uptake of large volumes of water through transpiration would reduce the downward movement of water, thus limiting the leaching of the contaminant. hawaii.edufrontiersin.org However, specific applications of phytostabilization for this compound have not been documented.
Phytovolatilization is the process whereby plants take up contaminants from the soil, transport them upwards through the plant body, and release them in a volatile form into the atmosphere via transpiration through their leaves. mdpi.commdpi.com This pathway is relevant for contaminants that have a tendency to vaporize, such as volatile organic compounds (VOCs).
The isomer DBCP is known to be a volatile compound, and its volatilization from soil surfaces is a significant environmental fate process. cdc.govnih.gov Given that plants can absorb DBCP from the soil, cdc.gov it is plausible that they could facilitate its transfer from the subsurface to the atmosphere through phytovolatilization. Trees with high transpiration rates, such as poplars and willows, are often used for this purpose. aloki.hu This process does not destroy the contaminant but rather moves it from the soil to the air, where it may be degraded by photochemical reactions.
Contaminated Site Management and Monitoring Strategies
The management of sites contaminated with persistent and mobile organic pollutants like 1,2-Dibromo-3-chloropropane (DBCP) requires a comprehensive and long-term approach. DBCP has been identified at numerous hazardous waste sites, including those on the EPA National Priorities List, primarily due to its historical use as a soil fumigant. cdc.gov Its disposal is regulated under the Resource Conservation and Recovery Act (RCRA). cdc.gov
Effective site management begins with a thorough site characterization to delineate the extent of soil and groundwater contamination. ca.gov Given the compound's potential to persist in soil and leach into groundwater, management strategies often focus on both source control and plume management. who.intfao.org Remediation technologies for DBCP-contaminated water include pump-and-treat systems using air stripping or granular activated carbon (GAC) filtration, with GAC being an EPA-approved method. cluin.org In-situ remediation approaches may involve the use of chemical reductants like zero-valent iron, which can be installed as a permeable reactive barrier to treat a migrating groundwater plume. cluin.org
Long-Term Monitoring (LTM) is a critical component of any remediation plan for a DBCP-contaminated site. crccare.com LTM is necessary to evaluate the effectiveness of the implemented remedy, ensure the protection of human health and the environment, and monitor the migration of any residual contamination. epa.gov An LTM program is typically conducted after active remediation is complete or as part of a monitored natural attenuation strategy. crccare.com
A robust LTM plan includes several key elements:
Monitoring Objectives: Clearly defined goals, such as confirming that contaminant concentrations remain below regulatory action levels or tracking the degradation and dispersion of the plume. epa.gov
Monitoring Network: A system of strategically placed groundwater monitoring wells to track the contaminant plume both within and at the boundaries of the contaminated area. epa.gov
Sampling and Analysis: A defined schedule for collecting groundwater samples and the specific analytical methods to be used. For DBCP, this often involves purge-and-trap gas chromatography. who.int The plan should also specify quality control samples to ensure data reliability. epa.gov
Data Evaluation: A process for analyzing trends in contaminant concentrations over time to assess the performance of the remedy. This may involve statistical analysis to determine if concentrations are decreasing, stable, or increasing. crccare.com
Contingency Planning: Predetermined action levels that, if exceeded, would trigger a re-evaluation of the remedy or the implementation of contingency measures. epa.gov
Recent advancements in monitoring include the use of in-situ sensors and telemetry systems that can provide continuous, real-time data on groundwater parameters, potentially serving as an early warning system for changes in contaminant levels and reducing the costs associated with frequent manual sampling. watercanada.netnih.gov
| Reporting | Regular reports summarizing data, trends, and compliance with remedial goals. | To communicate progress to regulatory agencies and stakeholders. |
Regulatory Science, Policy Evolution, and Global Research Perspectives
Scientific Underpinnings of Regulatory Frameworks and Bans
The regulation and eventual ban of 1,2-Dibromo-1-chloropropane (DBCP) in the United States and other parts of the world were driven by a growing body of scientific evidence demonstrating its significant health risks. The primary scientific findings that formed the basis for these regulatory actions centered on the compound's carcinogenicity and its profound effects on the male reproductive system.
Initial concerns arose from observations of infertility among male workers at a pesticide manufacturing plant. nih.gov Subsequent research confirmed that DBCP is a potent testicular toxicant. nih.govornl.gov Studies in humans and various animal species revealed that exposure to DBCP could lead to decreased sperm counts (oligospermia) or the complete absence of sperm (azoospermia), as well as altered sperm morphology. ornl.govwho.int Animal studies further detailed these effects, showing that DBCP could cause testicular atrophy and damage to the seminiferous tubules. nih.gov
The carcinogenicity of DBCP was another critical factor in its regulation. While evidence from human epidemiological studies was often confounded by concurrent exposure to other chemicals, the evidence from animal studies was compelling. ornl.govnih.gov The International Agency for Research on Cancer (IARC) has classified DBCP as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals. who.int The U.S. Department of Health and Human Services (DHHS) has classified DBCP as "reasonably anticipated to be a human carcinogen". snls.org.sz
Laboratory studies in animals demonstrated that DBCP could induce tumors at multiple sites through various routes of exposure. nih.gov Oral administration in rats and mice led to the development of squamous cell carcinomas of the forestomach. nih.gov Inhalation exposure in rodents resulted in an increased incidence of tumors in the nasal cavity, tongue, pharynx, and lungs. who.intnih.gov Skin application in animals also resulted in tumors. snls.org.sz These findings across different species and exposure pathways provided a strong scientific foundation for regulators to take protective measures. cdc.gov
The genotoxicity of DBCP, or its ability to damage DNA, further supported the rationale for its regulation. The compound tested positive in a majority of in vitro and in vivo mutagenicity assays, suggesting a likely genotoxic mode of action for its carcinogenicity. who.intcdc.gov This evidence of DNA damage in tissues that also developed tumors strengthened the case for limiting human exposure. cdc.gov
The following table summarizes key findings from animal carcinogenicity studies that influenced regulatory decisions.
| Species | Exposure Route | Target Organ(s) | Tumor Type(s) |
|---|---|---|---|
| Rats | Oral (Gavage/Diet) | Forestomach, Kidneys, Liver | Squamous Cell Carcinoma, Renal Tubule Carcinoma, Liver Tumors |
| Mice | Oral (Gavage) | Forestomach | Squamous Cell Carcinoma |
| Rats | Inhalation | Nasal Cavity, Tongue, Pharynx | Adenocarcinoma, Squamous Cell Carcinoma, Squamous Cell Papilloma |
| Mice | Inhalation | Nasal Cavity, Lungs | Adenocarcinoma, Alveolar/Bronchiolar Adenoma and Carcinoma |
| Fish (Danio rerio) | Water Exposure | Liver, Bile Duct | Hepatocellular Carcinoma, Cholangiocarcinoma |
Evolution of Environmental Research Informing Policy Decisions
The evolution of environmental research on DBCP played a pivotal role in shaping public policy, leading from widespread agricultural use to stringent regulation and prohibition. Initially valued for its effectiveness as a soil fumigant and nematocide, DBCP was used extensively on over 40 different crops in the United States. epa.gov
The turning point came in 1977 when the discovery of sterility among male workers in a California chemical plant prompted immediate scientific and regulatory scrutiny. nih.gov This event triggered a cascade of research into the health effects of DBCP, moving beyond acute toxicity to focus on chronic effects like reproductive damage and carcinogenicity.
In response to the mounting evidence of its harmful effects, the U.S. Environmental Protection Agency (EPA) began to take regulatory action. In 1977 and 1979, the EPA suspended the registration of most products containing DBCP, with a notable exception for use on pineapples in Hawaii. epa.gov This phased approach allowed for the accumulation of further scientific data.
Environmental research during this period also focused on the fate and transport of DBCP in the environment. Studies revealed that DBCP is highly persistent and mobile in soil, with a strong potential to leach into groundwater. who.intcdc.gov This research was crucial in understanding the long-term environmental contamination and the potential for human exposure through contaminated drinking water, long after its agricultural use had ceased. nih.gov The discovery of widespread groundwater contamination in areas of past use, such as California's San Joaquin Valley, underscored the urgency of a complete ban. researchgate.net
By 1985, armed with conclusive evidence of its reproductive toxicity, carcinogenicity, and persistence in the environment, the EPA issued an intent to cancel all registrations for DBCP, including its use on pineapples in Hawaii. epa.gov This decision marked the culmination of years of evolving environmental and toxicological research that progressively revealed the unacceptable risks associated with the compound. The timeline below illustrates the key milestones in the evolution of DBCP research and policy.
| Year | Key Research Finding / Event | Policy Decision |
|---|---|---|
| 1977 | Discovery of infertility in male pesticide production workers. | EPA suspends most uses of DBCP. |
| 1979 | Further studies confirm reproductive toxicity in humans and animals. | EPA extends suspension of DBCP registrations. |
| Early 1980s | Research demonstrates DBCP's carcinogenicity in animal studies and its persistence and mobility in soil, leading to groundwater contamination. | Continued regulatory review and consideration of a full ban. |
| 1985 | Conclusive evidence of widespread environmental contamination and long-term health risks. | EPA cancels all remaining registrations of DBCP. |
International Research Collaborations and Data Sharing in Environmental Science
The scientific investigation into the environmental and health impacts of this compound has benefited from the collaborative efforts of international organizations and researchers. While large-scale, formal international collaborative research projects specifically on DBCP are not extensively documented, the work of international bodies has been crucial in synthesizing research and providing a global perspective on the risks associated with this compound.
The International Agency for Research on Cancer (IARC), an agency of the World Health Organization (WHO), has played a central role in evaluating the carcinogenicity of DBCP. who.int Through its monograph program, IARC convenes international working groups of experts to review and evaluate the available scientific evidence from around the world. who.int These comprehensive reviews, which consider both human and animal studies, have been instrumental in establishing an international consensus on the carcinogenic potential of DBCP and have informed regulatory agencies globally. who.int
Similarly, the World Health Organization has been involved in assessing the risks of DBCP in drinking water. who.int The development of WHO's Guidelines for Drinking-water Quality involves a process of international expert consultation and peer review, drawing on scientific data from numerous countries. who.int These guidelines provide a basis for national authorities to develop their own drinking water standards and reflect a collaborative effort to protect public health from chemical contaminants like DBCP. who.int
The sharing of toxicological data and research findings through peer-reviewed scientific journals and international conferences has also been a key aspect of the global scientific effort to understand the hazards of DBCP. This informal data sharing allows researchers from different countries to build upon each other's work, leading to a more comprehensive understanding of the compound's mechanisms of toxicity and its behavior in the environment. The collective body of knowledge on DBCP's reproductive effects, for instance, has been built through studies conducted in various countries and published in the international scientific literature. nih.gov
Challenges in Scientific Risk Assessment and Environmental Management from an Academic Standpoint
The case of this compound presents several challenges from an academic standpoint in the fields of scientific risk assessment and environmental management. These challenges highlight the complexities and uncertainties inherent in protecting human health and the environment from hazardous chemicals.
One of the primary challenges in the risk assessment of DBCP has been the discrepancy between the evidence of carcinogenicity in animal studies and the less conclusive data from human epidemiological studies. cdc.gov While there is sufficient evidence of cancer in laboratory animals, human studies have been hampered by factors such as small sample sizes and co-exposure to other chemicals, making it difficult to definitively attribute cancer risk to DBCP alone. ornl.gov This raises the academic challenge of extrapolating findings from high-dose animal studies to low-dose human exposures and the ongoing debate about the most appropriate models for doing so.
Another significant challenge lies in the long-term environmental management of DBCP contamination, particularly in groundwater. Due to its persistence and mobility in soil, DBCP has created lasting plumes of contamination in aquifers that are difficult and costly to remediate. cdc.gov From an academic perspective, this poses challenges in developing effective and economically viable remediation technologies for persistent organic pollutants in complex hydrogeological settings. battelle.org The long latency period between the cessation of DBCP use and the detection of widespread groundwater contamination also highlights the difficulty in predicting the long-term environmental behavior of chemicals.
The assessment of historical exposure in human populations is another area fraught with academic challenges. For many workers and communities exposed to DBCP in the past, accurate exposure data is lacking, which complicates efforts to establish clear dose-response relationships for its health effects. nih.gov Researchers must often rely on estimations and models, which introduce uncertainty into the risk assessment process.
Finally, the management of the "legacy" of DBCP contamination, where the responsible parties may no longer be in business or the contamination is widespread across a region, presents complex socio-economic and policy challenges that are a subject of academic study in environmental policy and management.
Future Research Directions and Emerging Areas
Development of Advanced Analytical Methodologies for Trace Detection
The accurate assessment of DBCP contamination and human exposure relies on the availability of sensitive and reliable analytical methods. While established techniques like gas chromatography are effective, there is a continuous need for the development of advanced methodologies capable of detecting trace and ultra-trace levels of DBCP in complex environmental matrices such as soil, water, and air. Future research in this area should focus on several key aspects.
The development of novel analytical methods is essential for advancing scientific knowledge and practical applications in environmental monitoring. cdc.gov Modern instrumental approaches that offer rapid acquisition, high reproducibility, and computer-aided data recording are crucial for overcoming the limitations of conventional techniques. iaea.org The integration of emerging technologies, such as artificial intelligence and machine learning, could further enhance the capabilities of these analytical tools. cdc.gov
Future research could explore the application of advanced mass spectrometry techniques, which offer high sensitivity and selectivity, for the detection of DBCP. iaea.org Additionally, the development of portable and field-deployable analytical devices would enable real-time, on-site monitoring of DBCP contamination, facilitating rapid response and decision-making in remediation efforts. The creation of a standardized, visual framework for presenting analytical methods could also simplify the communication of complex scientific data and improve the efficiency of peer review. cdc.gov
Key Research Objectives for Advanced Analytical Methodologies:
| Research Objective | Potential Impact |
| Development of methods with lower detection limits | More accurate risk assessment and monitoring of residual contamination. |
| Creation of field-portable analytical instruments | Enables rapid, on-site screening of contaminated areas. |
| Application of novel spectroscopic and spectrometric techniques | Improved selectivity and sensitivity for DBCP in complex samples. |
| Integration of AI and machine learning in data analysis | Enhanced data interpretation and identification of contamination patterns. |
Deeper Elucidation of Environmental Transformation Pathways and Products
Understanding the environmental fate of DBCP requires a thorough knowledge of its transformation pathways and the identification of its degradation products. While it is known that DBCP is persistent in soil and groundwater, the precise mechanisms of its breakdown are not fully understood. who.int Future research should aim to provide a more detailed picture of how DBCP is transformed in various environmental compartments.
Studies have shown that both aerobic and anaerobic biodegradation of DBCP can occur, although the natural attenuation rates are often slow. researchgate.net The identification of specific microorganisms and enzymatic pathways involved in DBCP degradation is a critical area for future investigation. For instance, some bacteria have been shown to utilize related compounds like 1,2,3-tribromopropane (B147538) and 1,2-dibromo-3-chloropropane (B7766517) as a sole carbon source. nih.gov Research into the genetic and enzymatic machinery of these organisms could lead to the development of enhanced bioremediation strategies.
Furthermore, the identification and toxicological assessment of DBCP's transformation products are of paramount importance. The degradation of similar organochlorine pesticides can result in the formation of metabolites that may be more mobile or toxic than the parent compound. nih.gov Therefore, comprehensive studies are needed to characterize the full range of DBCP's environmental transformation products and to evaluate their potential risks to human health and the environment.
Innovation in Novel Remediation Technologies and Synergistic Approaches
The development of effective and sustainable remediation technologies for DBCP-contaminated sites is a major challenge. Current remediation strategies often face limitations in terms of cost, efficiency, and environmental impact. Future research should focus on the development of innovative and synergistic approaches that can overcome these challenges.
One promising area of research is the use of in situ remediation technologies, which treat contaminants directly within the soil and groundwater. nih.gov These methods can be more cost-effective and less disruptive than traditional ex situ techniques that require excavation. nih.gov Examples of innovative in situ technologies that could be adapted for DBCP remediation include enhanced bioremediation, in situ chemical reduction (ISCR), and the use of nanoscale materials. battelle.orgmdpi.com
Synergistic approaches that combine multiple remediation technologies have the potential to be more effective than single-technology applications. For instance, the combination of bioremediation with electrokinetics has shown promise for the remediation of petroleum-contaminated soil and could be explored for DBCP. researchgate.net Similarly, the use of micro-scale zero-valent iron (ZVI) in combination with organic carbon can stimulate both abiotic and biotic dechlorination of contaminants. battelle.org Future research should focus on optimizing these synergistic approaches and evaluating their long-term performance and sustainability.
Examples of Innovative Remediation Technologies for Exploration:
| Technology | Principle | Potential for DBCP Remediation |
| Enhanced Bioremediation | Stimulation of microbial degradation of contaminants. | Targeting the natural attenuation of DBCP by introducing specific nutrients or microorganisms. |
| In Situ Chemical Reduction (ISCR) | Use of reducing agents to transform contaminants into less harmful substances. | Application of reagents like zero-valent iron to promote the dechlorination of DBCP. |
| Nanoremediation | Use of nanoscale materials to degrade or sequester contaminants. | Development of nanoparticles that can effectively target and break down DBCP molecules. |
| Synergistic Approaches | Combination of multiple remediation technologies to enhance overall effectiveness. | Coupling bioremediation with physical or chemical methods to address complex contamination scenarios. |
Further Mechanistic Toxicology Research at the Molecular and Cellular Level
While the toxicity of DBCP, particularly its effects on the male reproductive system, is well-documented, a deeper understanding of its mechanisms of action at the molecular and cellular level is still needed. nih.gov Future toxicological research should aim to elucidate the precise pathways through which DBCP exerts its toxic effects, which can inform risk assessment and the development of potential therapeutic interventions.
Research has indicated that DBCP is metabolically activated to reactive intermediates that can bind to cellular macromolecules, including DNA, leading to genotoxicity. nih.gov Further investigation into the specific enzymes involved in this metabolic activation and the nature of the DNA adducts formed is warranted. A clearer understanding of these processes could help in identifying biomarkers of DBCP exposure and susceptibility.
Moreover, the application of modern toxicological tools, such as genomics, proteomics, and metabolomics, could provide a more comprehensive view of the cellular response to DBCP exposure. These "omics" technologies can help to identify key molecular initiating events and adverse outcome pathways associated with DBCP toxicity. This knowledge is essential for refining our understanding of its carcinogenic and reproductive hazards. epa.gov
Assessment of Climate Change Impacts on DBCP Environmental Fate and Transport
Climate change is expected to have significant impacts on the environmental fate and transport of persistent organic pollutants like DBCP. Changes in temperature, precipitation patterns, and soil moisture can all influence the processes that govern the movement and degradation of contaminants in the environment. nih.gov Future research is needed to assess the potential impacts of climate change on the environmental distribution and risks of DBCP.
For example, increased temperatures could affect the volatilization of DBCP from soil and water, potentially leading to greater atmospheric transport. nih.gov Changes in rainfall patterns could alter the leaching of DBCP through the soil profile, potentially impacting groundwater contamination. nih.gov Modeling studies that integrate climate change projections with contaminant fate and transport models are essential for predicting how the environmental behavior of DBCP may change in the future.
These predictive models can help to identify areas that may be at increased risk of DBCP contamination under future climate scenarios and can inform the development of adaptive management strategies. A deeper understanding of these climate-related impacts is crucial for long-term environmental protection and risk management.
Research into Sustainable Alternatives and Green Chemistry Approaches
The historical use of DBCP highlights the need for the development of safer and more sustainable alternatives for nematode control in agriculture. Future research in this area should focus on the principles of green chemistry to design and synthesize new nematicides that are effective against target pests while minimizing harm to human health and the environment.
This includes the development of bionematicides, which are derived from natural sources such as plants and microorganisms. researchgate.net These alternatives often have a lower environmental impact and are less toxic to non-target organisms. researchgate.net Research into the identification and optimization of new biocontrol agents and plant-derived compounds is a promising avenue for the development of sustainable pest management strategies. pan-uk.org
In addition to developing new products, green chemistry approaches can also be applied to the synthesis and formulation of existing and new chemical nematicides to reduce their environmental footprint. This can involve the use of renewable feedstocks, the design of biodegradable molecules, and the development of more targeted delivery systems that reduce the amount of active ingredient needed. The ultimate goal is to move away from persistent and toxic compounds like DBCP towards a new generation of pest control solutions that are both effective and environmentally benign.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 1,2-Dibromo-1-chloropropane in experimental workflows?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification. Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) is critical for structural confirmation, particularly to resolve stereochemical ambiguities. Elemental analysis (EA) ensures stoichiometric consistency with the molecular formula (C3H5Br2Cl). Reference density (2.027 g/cm³) and boiling point (168.3°C) from experimental data for calibration . Always use inert laboratory conditions to prevent decomposition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥10 air changes/hour and local exhaust ventilation to limit airborne exposure .
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory if engineering controls fail to maintain safe exposure levels .
- Storage : Store in cool (<25°C), ventilated, and locked cabinets away from ignition sources. Monitor for leaks using vapor detectors .
Q. How should researchers design experiments to assess acute toxicity of this compound?
- Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity) or 436 (Inhalation Toxicity). Use rodent models (e.g., Sprague-Dawley rats) with dose ranges derived from LD50 estimates of structurally analogous halogenated alkanes. Monitor clinical signs (e.g., respiratory distress, neurotoxicity) for 14 days post-exposure. Histopathological analysis of liver and kidney tissues is critical for identifying target organs .
Q. What are the key physicochemical properties influencing reactivity in synthetic applications?
- Methodological Answer : The compound’s high density (2.027 g/cm³) and polarizability due to Br/Cl substituents make it prone to nucleophilic substitution (SN2) or elimination reactions. Design reactions in aprotic solvents (e.g., DCM) at controlled temperatures (<60°C) to avoid unintended byproducts. Monitor reaction progress via TLC or FTIR for C-Br/C-Cl bond cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to evaluate study heterogeneity (e.g., exposure routes, species variability). Prioritize studies adhering to GLP standards. Validate findings using in vitro models (e.g., HepG2 cells for hepatotoxicity) and compare dose-response curves. Address discrepancies via meta-regression analysis of covariates like purity (>98%) or solvent carriers .
Q. What computational approaches predict environmental fate and degradation pathways of this compound?
- Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN) and hydrolysis half-lives. Molecular dynamics simulations (e.g., Gaussian 16) can model reaction pathways with hydroxyl radicals or aqueous hydrolysis. Validate predictions with experimental data from EPA Test Guidelines 835.3210 (Hydrolysis) and 835.3240 (Photolysis) .
Q. How to optimize synthetic routes for this compound while minimizing hazardous intermediates?
- Methodological Answer : Compare routes via retrosynthetic analysis (e.g., Corey’s method). A two-step bromination-chlorination of propane derivatives using N-bromosuccinimide (NBS) and SO2Cl2 reduces byproduct formation. Monitor selectivity with <sup>79/81</sup>Br isotope tracking. Replace traditional catalysts (e.g., AlCl3) with ionic liquids to enhance yield and safety .
Q. What strategies mitigate matrix interference in detecting this compound in environmental samples?
- Methodological Answer : Use solid-phase microextraction (SPME) paired with GC-ECD to isolate the compound from complex matrices (e.g., soil/water). Optimize extraction parameters (pH 6–8, 50°C) to reduce co-elution with organochlorines. Validate recovery rates (≥85%) via spike-and-recovery experiments with isotopically labeled analogs (e.g., <sup>13</sup>C-1,2-Dibromo-1-chloropropane) .
Q. How do stereoelectronic effects influence the compound’s interaction with biological macromolecules?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to map interactions with cytochrome P450 enzymes. Analyze orbital interactions (e.g., σ*C-Br antibonding orbitals) via DFT calculations (B3LYP/6-311+G(d,p)). Experimental validation via X-ray crystallography of enzyme-inhibitor complexes can confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
